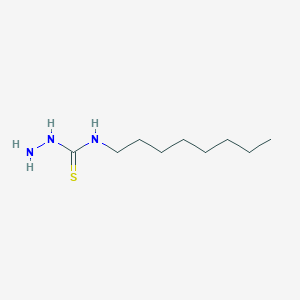

4-Octyl-3-thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-octylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3S/c1-2-3-4-5-6-7-8-11-9(13)12-10/h2-8,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVORGQURSSTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375073 | |

| Record name | 4-Octyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-36-8 | |

| Record name | 4-Octyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13207-36-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Octyl-3-Thiosemicarbazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of 4-octyl-3-thiosemicarbazide, a long-chain alkyl derivative of thiosemicarbazide. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This document outlines a detailed experimental protocol for its synthesis, a comprehensive summary of its characterization data, and a discussion of its potential biological activities, including proposed mechanisms of action.

Synthesis of 4-Octyl-3-Thiosemicarbazide

The synthesis of 4-octyl-3-thiosemicarbazide is most effectively achieved through the nucleophilic addition of hydrazine hydrate to octyl isothiocyanate. This reaction is typically straightforward, high-yielding, and can be performed under mild conditions.

Experimental Protocol

Materials:

-

Octyl isothiocyanate

-

Hydrazine hydrate (64-85% solution in water)

-

Ethanol (or Isopropanol)

-

Diethyl ether (for washing)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve octyl isothiocyanate (1 equivalent) in ethanol (approximately 5-10 mL per gram of isothiocyanate).

-

Cool the solution in an ice bath with continuous stirring.

-

To this cooled solution, add hydrazine hydrate (1.0-1.2 equivalents) dropwise using a dropping funnel over a period of 15-30 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the complete addition of hydrazine hydrate, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a white precipitate indicates the progress of the reaction.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath for 30 minutes to maximize the precipitation of the product.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified 4-octyl-3-thiosemicarbazide in a desiccator under vacuum.

-

Determine the yield and characterize the product using appropriate analytical techniques.

Reaction Workflow:

Caption: Synthetic workflow for 4-octyl-3-thiosemicarbazide.

Characterization of 4-Octyl-3-Thiosemicarbazide

The structural elucidation and purity assessment of the synthesized 4-octyl-3-thiosemicarbazide are performed using a combination of spectroscopic and physical methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₂₁N₃S |

| Molecular Weight | 203.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Estimated 75-85 °C |

| Solubility | Soluble in alcohols, DMSO, DMF; Insoluble in water |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4-octyl-3-thiosemicarbazide is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3100 | N-H stretching vibrations |

| 2955-2850 | C-H stretching (alkyl chain) |

| ~1630 | N-H bending vibration |

| ~1550 | C-N stretching vibration |

| ~1250 | C=S stretching vibration |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Expected Chemical Shifts):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-8.5 | Broad singlet | 1H | -NH-CS- |

| ~4.0-5.0 | Broad singlet | 2H | -NH₂ |

| ~3.4-3.6 | Triplet | 2H | -CH₂-NH- |

| ~1.5-1.7 | Multiplet | 2H | -CH₂-CH₂-NH- |

| ~1.2-1.4 | Multiplet | 10H | -(CH₂)₅- |

| ~0.8-0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Expected Chemical Shifts):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~180-185 | C=S |

| ~45-50 | -CH₂-NH- |

| ~31-32 | -CH₂- (adjacent to terminal CH₃) |

| ~29-30 | -(CH₂)n- (internal methylene groups) |

| ~26-27 | -CH₂-CH₂-NH- |

| ~22-23 | -CH₂-CH₃ |

| ~14 | -CH₃ |

Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound.

| m/z Value | Assignment |

| ~203 | [M]⁺ (Molecular Ion) |

| Fragments | Loss of alkyl chain fragments, NH₂, CSNH₂ |

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-octyl-3-thiosemicarbazide is not extensively reported, derivatives of thiosemicarbazide are known to possess a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the long octyl chain is likely to enhance the lipophilicity of the molecule, which may influence its membrane permeability and interaction with biological targets.

Antimicrobial and Antifungal Activity

Long-chain alkyl compounds are known to disrupt the cell membranes of microorganisms. The proposed mechanism of action for 4-octyl-3-thiosemicarbazide likely involves the integration of its lipophilic octyl tail into the lipid bilayer of bacterial or fungal cell membranes. This can lead to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

Furthermore, the thiosemicarbazide moiety can act as a chelating agent for essential metal ions, such as iron, copper, and zinc, which are crucial for the function of various microbial enzymes. By sequestering these metal ions, the compound can inhibit key metabolic pathways necessary for microbial survival. For instance, in fungi, thiosemicarbazides have been suggested to inhibit enzymes like sterol 14α-demethylase (CYP51), which is involved in ergosterol biosynthesis, a vital component of the fungal cell membrane.[1]

Proposed Antifungal Signaling Pathway Inhibition:

Caption: Proposed antifungal mechanism of 4-octyl-3-thiosemicarbazide.

Anticancer Activity

The cytotoxic effects of some thiosemicarbazone derivatives (formed from thiosemicarbazides) have been attributed to their ability to induce apoptosis in cancer cells.[2][3] This is often mediated through the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic apoptotic pathways. The chelation of iron by these compounds can also disrupt cellular iron homeostasis, leading to oxidative stress and cell death.

Hypothetical Apoptotic Signaling Pathway:

Caption: Hypothetical apoptotic pathway induced by 4-octyl-3-thiosemicarbazide.

Conclusion

4-Octyl-3-thiosemicarbazide is a readily synthesizable compound with potential for further investigation in the field of drug discovery. Its long alkyl chain imparts significant lipophilicity, which may enhance its biological activity, particularly its ability to interact with and disrupt cellular membranes. The thiosemicarbazide core provides a versatile scaffold for metal chelation and interaction with enzymatic targets. Further studies are warranted to fully elucidate the specific biological activities and mechanisms of action of this compound and its derivatives to unlock their full therapeutic potential.

References

- 1. Antifungal activity of thiosemicarbazones, bis(thiosemicarbazones), and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Cytotoxicity of imides-N-alkyl semicarbazones, thiosemicarbazones, acetylhydrazones and related derivatives [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Octyl-3-Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Octyl-3-thiosemicarbazide is a member of the thiosemicarbazide class of compounds, which are characterized by a thiourea group linked to a hydrazine moiety. This structural motif imparts a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives have demonstrated potential as antimicrobial and anticancer agents.[1][2] This technical guide provides a comprehensive overview of the available physicochemical properties, experimental protocols for synthesis and characterization, and insights into the potential biological activities of 4-octyl-3-thiosemicarbazide.

Physicochemical Properties

Quantitative experimental data for 4-octyl-3-thiosemicarbazide is limited in publicly available literature. The following tables summarize the known information for the target compound and provide data for related, shorter-chain analogs to offer a comparative context.

Table 1: General Physicochemical Properties of 4-Octyl-3-Thiosemicarbazide

| Property | Value | Source |

| Molecular Formula | C9H21N3S | AK Scientific, Inc. |

| Molecular Weight | 203.35 g/mol | AK Scientific, Inc. |

| CAS Number | 13207-36-8 | ChemicalBook |

| Purity | 95% (minimum) | AKSci |

| Melting Point | Not available | AK Scientific, Inc. |

| Boiling Point | Not available | AK Scientific, Inc. |

| Solubility | Not available | AK Scientific, Inc. |

| pKa | Not available | - |

| logP | Not available | - |

Table 2: Melting Points of Analogous 4-Alkyl-3-Thiosemicarbazides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Methyl-3-thiosemicarbazide | C2H7N3S | 105.16 | 135-138 |

| 4-Ethyl-3-thiosemicarbazide | C3H9N3S | 119.19 | 82-84 |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of 4-octyl-3-thiosemicarbazide are not explicitly reported. However, based on established methods for the synthesis of thiosemicarbazide derivatives, a general procedure can be outlined.[3][4]

Synthesis of 4-Octyl-3-Thiosemicarbazide

A common and effective method for the synthesis of 4-substituted thiosemicarbazides involves the reaction of an appropriate isothiocyanate with hydrazine hydrate.

Materials:

-

Octyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve octyl isothiocyanate in a suitable solvent such as ethanol in a round-bottom flask.

-

Slowly add an equimolar amount of hydrazine hydrate to the solution while stirring.

-

The reaction mixture is typically stirred at room temperature. Gentle heating may be applied to facilitate the reaction if necessary.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization from an appropriate solvent to yield 4-octyl-3-thiosemicarbazide.

Characterization Methods

The synthesized 4-octyl-3-thiosemicarbazide would be characterized using standard analytical techniques to confirm its identity and purity.[5][6][7]

1. Infrared (IR) Spectroscopy:

-

Objective: To identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film.

-

Expected Absorptions:

-

N-H stretching vibrations in the region of 3100-3400 cm⁻¹.

-

C-H stretching vibrations of the octyl chain around 2850-2960 cm⁻¹.

-

C=S (thione) stretching vibration, typically observed in the range of 1200-1400 cm⁻¹.[8]

-

N-C=S bending vibrations.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Solvent: A suitable deuterated solvent such as DMSO-d₆ or CDCl₃.

-

¹H NMR Spectroscopy: Expected signals would include:

-

Resonances for the protons of the octyl chain (CH₃ and CH₂ groups).

-

Signals for the N-H protons, which may appear as broad singlets. The chemical shifts of these protons can be concentration and solvent dependent.

-

-

¹³C NMR Spectroscopy: Expected signals would include:

-

Resonances for the carbons of the octyl chain.

-

A downfield signal for the C=S (thiocarbonyl) carbon, typically in the range of 170-190 ppm.

-

3. Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected Result: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 4-octyl-3-thiosemicarbazide (203.35 g/mol ). The fragmentation pattern can provide further structural information.

Potential Biological Activities and Signaling Pathways

While specific studies on 4-octyl-3-thiosemicarbazide are scarce, the broader class of thiosemicarbazide derivatives is known for its significant biological activities, particularly as anticancer and antimicrobial agents.[1][2]

Anticancer Activity

The anticancer mechanism of thiosemicarbazides is often attributed to their ability to chelate metal ions, leading to the inhibition of key enzymes involved in cellular proliferation.[1] Two primary targets are ribonucleotide reductase and topoisomerase II.[9] Inhibition of these enzymes disrupts DNA synthesis and repair, ultimately leading to apoptosis (programmed cell death).[10]

Caption: Proposed anticancer mechanism of 4-octyl-3-thiosemicarbazide.

Antimicrobial Activity

The antimicrobial properties of thiosemicarbazide derivatives are thought to stem from their ability to interfere with essential bacterial processes. One proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication and segregation.[10] By inhibiting these enzymes, the compounds can effectively halt bacterial proliferation.

Caption: Proposed antimicrobial mechanism of 4-octyl-3-thiosemicarbazide.

Conclusion

4-Octyl-3-thiosemicarbazide represents a molecule of interest within the broader class of biologically active thiosemicarbazides. While specific experimental data on its physicochemical properties are currently limited, this guide provides a framework for its synthesis and characterization based on established chemical principles. The potential for significant anticancer and antimicrobial activity, as suggested by studies on analogous compounds, underscores the need for further investigation into this and related long-chain alkyl thiosemicarbazide derivatives. The experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. juniv.edu [juniv.edu]

- 5. mdpi.com [mdpi.com]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Spectroscopic Data of 4-Octyl-3-Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-octyl-3-thiosemicarbazide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and a standard experimental protocol for its synthesis and characterization. The information herein is extrapolated from data on analogous thiosemicarbazide derivatives and serves as a robust reference for researchers working with this class of compounds.

Chemical Structure

IUPAC Name: N-octylhydrazine-1-carbothioamide Molecular Formula: C₉H₂₁N₃S Molecular Weight: 203.35 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-octyl-3-thiosemicarbazide. These predictions are based on the analysis of structurally similar compounds reported in the literature.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.20 | br s | 1H | NH |

| ~7.80 | t | 1H | NH-CH₂ |

| ~4.50 | br s | 2H | NH₂ |

| ~3.40 | q | 2H | NH-CH₂ -(CH₂)₆-CH₃ |

| ~1.45 | quint | 2H | NH-CH₂-CH₂ -(CH₂)₅-CH₃ |

| ~1.25 | m | 10H | NH-(CH₂)₂-(CH₂ )₅-CH₃ |

| ~0.85 | t | 3H | NH-(CH₂)₇-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~182.0 | C=S |

| ~45.0 | NH-C H₂-(CH₂)₆-CH₃ |

| ~31.2 | NH-CH₂-C H₂-(CH₂)₅-CH₃ |

| ~29.0 | -(C H₂)₅- |

| ~28.8 | -(C H₂)₅- |

| ~26.3 | -(C H₂)₅- |

| ~22.1 | -(C H₂)₅-C H₂-CH₃ |

| ~13.9 | -CH₃ |

Table 3: Predicted IR Spectroscopic Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3150 | Strong, Broad | N-H stretching (NH and NH₂) |

| 2955, 2920, 2850 | Strong | C-H stretching (aliphatic) |

| ~1620 | Medium | N-H bending |

| ~1540 | Strong | C-N stretching, N-H bending |

| ~1280 | Medium | C=S stretching |

| ~840 | Medium | C=S stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 203 | [M]⁺ |

| 204 | [M+H]⁺ |

| 226 | [M+Na]⁺ |

Experimental Protocols

This section outlines a standard procedure for the synthesis and spectroscopic characterization of 4-octyl-3-thiosemicarbazide.

3.1. Synthesis of 4-Octyl-3-Thiosemicarbazide

A common method for the synthesis of 4-alkyl-3-thiosemicarbazides involves the reaction of the corresponding alkyl isothiocyanate with hydrazine hydrate.

-

Materials: Octyl isothiocyanate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve octyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The formation of a white precipitate indicates the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize from ethanol to obtain pure 4-octyl-3-thiosemicarbazide.

-

3.2. Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified product in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Record the spectra on a 400 MHz NMR spectrometer.

-

Reference the chemical shifts to the residual solvent peak.

-

-

IR Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

-

Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for 4-octyl-3-thiosemicarbazide.

Caption: Synthesis workflow for 4-octyl-3-thiosemicarbazide.

Caption: Spectroscopic characterization workflow.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of 4-octyl-3-thiosemicarbazide. Researchers can utilize this information to facilitate the identification and characterization of this compound in their studies. The provided protocols and predicted data offer a starting point for experimental work, enabling more efficient and targeted research in the field of drug discovery and development.

An In-depth Technical Guide on the Solubility and Stability of 4-octyl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-octyl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document focuses on predictive methodologies and established experimental protocols for determining its physicochemical properties. It outlines strategies for assessing solubility in various solvents and details procedures for evaluating its stability under different environmental conditions, including temperature, pH, and light. Additionally, this guide reviews the known biological activities of structurally related long-chain 4-alkyl-3-thiosemicarbazides to infer potential therapeutic applications and mechanisms of action for the target compound. This document is intended to serve as a foundational resource for researchers initiating studies on 4-octyl-3-thiosemicarbazide, providing both theoretical predictions and practical experimental frameworks.

Introduction to 4-octyl-3-thiosemicarbazide

4-octyl-3-thiosemicarbazide belongs to the thiosemicarbazide class of compounds, which are characterized by a thiourea moiety linked to a hydrazine group. The presence of an eight-carbon alkyl chain (octyl group) at the N4 position imparts significant lipophilicity to the molecule. Thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The biological potential of these compounds is often attributed to their ability to chelate metal ions and interact with various biological targets.[2] Understanding the solubility and stability of 4-octyl-3-thiosemicarbazide is a critical first step in its development as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Chemical Structure:

-

IUPAC Name: 1-amino-3-octylthiourea

-

CAS Number: 13207-36-8

-

Molecular Formula: C9H21N3S

-

Molecular Weight: 203.35 g/mol

Solubility Profile

Predicted Solubility

The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[3] 4-octyl-3-thiosemicarbazide possesses both a polar thiosemicarbazide head and a nonpolar octyl tail, making it an amphipathic molecule.

-

Aqueous Solubility: The long octyl chain is expected to significantly limit its solubility in water. While the thiosemicarbazide group can participate in hydrogen bonding, the hydrophobic nature of the alkyl chain will likely dominate, leading to poor aqueous solubility.

-

Organic Solvent Solubility: The presence of the octyl group suggests good solubility in nonpolar organic solvents such as hexane and toluene. It is also likely to be soluble in moderately polar organic solvents like ethanol, methanol, and acetone, where the solvent can interact with both the polar and nonpolar regions of the molecule.[3] Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective in dissolving a wide range of organic compounds and are likely to be good solvents for 4-octyl-3-thiosemicarbazide.[3]

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can provide more precise predictions of solubility.[4][5] These models utilize molecular descriptors to correlate a compound's structure with its physicochemical properties.

Experimental Determination of Solubility

A systematic experimental approach is necessary to definitively determine the solubility of 4-octyl-3-thiosemicarbazide in various solvents.

Table 1: Predicted and Experimental Solubility Determination

| Solvent Class | Example Solvents | Predicted Solubility | Experimental Protocol |

| Polar Protic | Water, Methanol, Ethanol | Poor in water, moderate in alcohols | Shake-flask method followed by quantification (e.g., HPLC, UV-Vis) |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Good | Visual assessment of dissolution or instrumental quantification |

| Nonpolar | Hexane, Toluene | Good | Visual assessment of dissolution or instrumental quantification |

A standard method for determining solubility is the shake-flask method.[6]

-

Preparation of Saturated Solution: An excess amount of 4-octyl-3-thiosemicarbazide is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Stability Profile

The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability testing involves subjecting the compound to various stress conditions to assess its degradation over time.[7]

Predicted Stability

The thiosemicarbazide functional group can be susceptible to degradation under certain conditions.

-

Hydrolytic Stability: The C=S bond may be susceptible to hydrolysis, particularly at extreme pH values.

-

Oxidative Stability: The hydrazine moiety can be prone to oxidation.

-

Thermal Stability: The molecule is expected to be relatively stable at ambient temperatures, but elevated temperatures could lead to decomposition.

-

Photostability: Compounds with chromophores may be susceptible to photodegradation. While the thiosemicarbazide group itself does not strongly absorb visible light, it's important to evaluate its stability under UV and visible light exposure.

Computational tools can be employed to predict potential degradation pathways and products.[8][9]

Experimental Determination of Stability

A comprehensive stability study should evaluate the effects of temperature, pH, and light on 4-octyl-3-thiosemicarbazide.

Table 2: Stability Testing Parameters

| Stability Type | Conditions | Parameters to Monitor |

| Thermal Stability | Elevated temperatures (e.g., 40°C, 60°C, 80°C) | Appearance, purity (HPLC), degradation products |

| pH Stability | Aqueous solutions at various pH values (e.g., 2, 7, 10) | Purity (HPLC), degradation products |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Appearance, purity (HPLC), degradation products |

The following protocol outlines a general approach for assessing the stability of 4-octyl-3-thiosemicarbazide.

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents or solid-state samples.

-

Stress Conditions: Expose the samples to the defined stress conditions (temperature, pH, light) for specified durations.

-

Time-Point Analysis: At predefined time points, withdraw samples and analyze them for any changes.

-

Analytical Methods: Use a stability-indicating analytical method, typically HPLC, to quantify the parent compound and detect any degradation products.

-

Data Analysis: Determine the degradation rate and identify any major degradation products.

Potential Biological Activities and Signaling Pathways

While specific biological data for 4-octyl-3-thiosemicarbazide is scarce, the broader class of 4-alkyl-thiosemicarbazides has been investigated for various therapeutic activities.

Known Activities of Related Compounds

Thiosemicarbazide derivatives are known to possess a wide spectrum of biological activities, including:

-

Antimicrobial Activity: Many thiosemicarbazides exhibit activity against bacteria, fungi, and mycobacteria.[10] Their mechanism of action is often attributed to the inhibition of key enzymes or disruption of cellular processes.

-

Antiviral Activity: Some thiosemicarbazide derivatives have shown promise as antiviral agents.[11]

-

Anticancer Activity: Thiosemicarbazones, derived from thiosemicarbazides, are a well-studied class of anticancer agents. Their proposed mechanisms include the inhibition of ribonucleotide reductase and the induction of apoptosis.[12] The presence of the thiosemicarbazide moiety is crucial for this activity.

Inferred Signaling Pathways

Based on the activities of related compounds, 4-octyl-3-thiosemicarbazide could potentially interact with several signaling pathways.

-

DNA Synthesis and Repair: As potential inhibitors of enzymes like ribonucleotide reductase, these compounds could interfere with DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.

-

Oxidative Stress Pathways: The sulfur and nitrogen atoms in the thiosemicarbazide core can participate in redox reactions, potentially modulating cellular oxidative stress pathways.

-

Metal Homeostasis: The chelating properties of thiosemicarbazides suggest they could interfere with the homeostasis of essential metal ions, thereby disrupting the function of metalloenzymes.

Further experimental studies are required to elucidate the specific biological targets and signaling pathways modulated by 4-octyl-3-thiosemicarbazide.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of 4-octyl-3-thiosemicarbazide. While direct experimental data is limited, predictive methods based on its chemical structure offer valuable initial insights. The outlined experimental protocols provide a clear path for the systematic determination of these critical physicochemical properties. Furthermore, the known biological activities of related compounds suggest that 4-octyl-3-thiosemicarbazide is a promising candidate for further investigation in drug discovery and development. The information and methodologies presented herein are intended to facilitate future research and unlock the full therapeutic potential of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. Computational Framework for Predictive Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Crystal Structure of 4-octyl-3-thiosemicarbazide and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of 4-octyl-3-thiosemicarbazide has not been reported. This guide provides a comprehensive overview based on the known crystal structure of a close analog, 4-ethyl-3-thiosemicarbazide, general synthetic methodologies, and the well-documented biological activities of thiosemicarbazide derivatives. This information is intended to serve as a valuable resource for researchers interested in the structure-activity relationships of this class of compounds.

Introduction

Thiosemicarbazides are a versatile class of compounds characterized by the core functional group R-NH-CS-NH-NH2. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The biological efficacy of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions, which are essential cofactors for various enzymes. The introduction of different substituents at the N4 position allows for the fine-tuning of their steric, electronic, and lipophilic properties, thereby influencing their pharmacological profiles. The 4-octyl substituent, with its long alkyl chain, is expected to significantly enhance the lipophilicity of the molecule, potentially leading to improved cell membrane permeability and novel biological activities.

Crystallographic Data of a Representative Analog: 4-ethyl-3-thiosemicarbazide

While the crystal structure of 4-octyl-3-thiosemicarbazide is not available, the crystallographic data for 4-ethyl-3-thiosemicarbazide (CCDC Number: 984055) provides valuable insights into the probable molecular conformation and packing of its long-chain analog.[6]

| Parameter | Value |

| CCDC Number | 984055 |

| Empirical Formula | C3H9N3S |

| Molecular Weight | 119.19 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.452(3) |

| b (Å) | 9.876(3) |

| c (Å) | 7.993(3) |

| α (°) | 90 |

| β (°) | 102.89(3) |

| γ (°) | 90 |

| Volume (ų) | 650.1(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.217 |

| Temperature (K) | 293 |

Experimental Protocols

General Synthesis of 4-alkyl-3-thiosemicarbazides

The synthesis of 4-alkyl-3-thiosemicarbazides, including the 4-octyl derivative, can be achieved through a straightforward and well-established procedure. The following protocol is a generalized method based on literature precedents.[7][8]

Materials:

-

Octyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

Dissolve octyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with constant stirring.

-

The reaction mixture is then stirred at room temperature for a specified period (typically 2-4 hours) or gently refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold ethanol or a suitable solvent to remove any unreacted starting materials.

-

The final product, 4-octyl-3-thiosemicarbazide, is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Single Crystal X-ray Diffraction (Hypothetical Protocol)

Should crystals of 4-octyl-3-thiosemicarbazide be obtained, the following is a general protocol for their structural determination.

Procedure:

-

A suitable single crystal of the compound is mounted on a goniometer head.

-

X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

The collected data is processed, including integration of the reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final structural model is validated using software such as CHECKCIF.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 4-alkyl-3-thiosemicarbazides.

Caption: General workflow for the synthesis of 4-alkyl-3-thiosemicarbazides.

Conceptual Signaling Pathway: Anticancer Activity

Thiosemicarbazone derivatives, which can be synthesized from thiosemicarbazides, are known to exhibit anticancer activity, often through the chelation of intracellular iron, leading to the inhibition of ribonucleotide reductase and the induction of oxidative stress.[9] The following diagram conceptualizes this potential mechanism of action.

Caption: Conceptual signaling pathway for the anticancer activity of thiosemicarbazide derivatives.

Conclusion

While the definitive crystal structure of 4-octyl-3-thiosemicarbazide remains to be elucidated, this technical guide provides a solid foundation for researchers by presenting data from a close structural analog, outlining reliable synthetic protocols, and visualizing potential biological mechanisms. The provided information is intended to facilitate further investigation into this promising class of compounds and to aid in the rational design of novel therapeutic agents with enhanced efficacy and targeted activity. The synthesis and crystallographic analysis of 4-octyl-3-thiosemicarbazide are encouraged to further expand the understanding of structure-activity relationships within this family of molecules.

References

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes [ajchem-b.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 4-Ethyl-3-thiosemicarbazide | C3H9N3S | CID 1551780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide - Google Patents [patents.google.com]

- 8. US2657234A - Preparation of thiosemicarbazides - Google Patents [patents.google.com]

- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of 4-Octyl-3-Thiosemicarbazide: A Technical Guide for Researchers

Thiosemicarbazides are a versatile class of compounds characterized by the key structural motif -NH-CS-NH-NH₂. This unique arrangement of atoms imparts a wide spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug development.[1] Their derivatives have demonstrated considerable potential as antimicrobial, antifungal, and anticancer agents.[2][3][4][5] The biological efficacy of these compounds is often linked to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.[1]

This technical guide outlines the synthesis, potential biological activities, and standard experimental protocols relevant to the evaluation of 4-octyl-3-thiosemicarbazide, based on data from analogous compounds.

Synthesis of 4-Octyl-3-Thiosemicarbazide

The synthesis of 4-substituted-3-thiosemicarbazides is a generally straightforward process. A common and efficient method involves the reaction of an appropriate isothiocyanate with hydrazine hydrate. For the synthesis of 4-octyl-3-thiosemicarbazide, octyl isothiocyanate would be the starting material.

Experimental Protocol: Synthesis of 4-Alkyl-3-Thiosemicarbazide

This protocol describes a general procedure for the synthesis of 4-alkyl-3-thiosemicarbazides.

Materials:

-

Alkyl isothiocyanate (e.g., octyl isothiocyanate)

-

Hydrazine hydrate

-

Ethanol or Methanol

Procedure:

-

Dissolve the alkyl isothiocyanate (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Cool the flask in an ice bath.

-

Add hydrazine hydrate (1 to 1.2 equivalents) dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or leave overnight.

-

The resulting precipitate, the 4-alkyl-3-thiosemicarbazide, is collected by filtration.

-

Wash the solid product with cold ethanol or water to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Potential Biological Activities

Based on the literature for analogous compounds, 4-octyl-3-thiosemicarbazide is predicted to exhibit antimicrobial, antifungal, and anticancer properties. The long octyl chain introduces significant lipophilicity, which may enhance its ability to penetrate cell membranes.

Antimicrobial and Antifungal Activity

Thiosemicarbazide derivatives have been reported to be active against a range of bacteria and fungi.[1][2] The initial screening for these activities is typically performed to determine the Minimum Inhibitory Concentration (MIC).

Table 1: Representative Antimicrobial and Antifungal Activity of Thiosemicarbazide Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4-Arylthiosemicarbazides | Candida parapsilosis | 50 | [2] |

| 4-Arylthiosemicarbazides | Candida albicans | 25 - >400 | [2] |

| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | S. epidermidis | 0.156 | [4] |

| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | B. subtilis | 0.156 | [4] |

| N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones | E. coli | 0.313 | [4] |

| 4-(Trifluoromethylphenyl) thiosemicarbazides | M. luteus | 3.9 | [6] |

| 4-(Aryl)-thiosemicarbazides | S. aureus | 62.5 - 250 | [6] |

This protocol outlines the standard broth microdilution method for determining the MIC of a compound against bacteria.[7]

Materials:

-

Test compound (e.g., 4-octyl-3-thiosemicarbazide) stock solution in a suitable solvent (e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)

Procedure:

-

Preparation of Dilutions: Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the compound dilutions. This brings the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5] The initial in vitro screening is commonly performed using the MTT assay to assess cytotoxicity.

Table 2: Representative Anticancer Activity of Thiosemicarbazide Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Thiosemicarbazide derivative | A549 (Lung Carcinoma) | 410 - 599 | [8] |

| 4-Chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.7 (µg/mL) | [5] |

| 4-Bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (Melanoma) | 0.9 (µg/mL) | [5] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [9] |

| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [9] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11]

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound stock solution in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO or other formazan solubilization solution

-

Sterile 96-well flat-bottom culture plates

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Conclusion

While direct experimental evidence for the biological activities of 4-octyl-3-thiosemicarbazide is currently lacking in published literature, the extensive research on the thiosemicarbazide scaffold strongly suggests its potential as a bioactive compound. The protocols and representative data presented in this guide provide a robust starting point for the synthesis and comprehensive biological evaluation of 4-octyl-3-thiosemicarbazide, paving the way for further investigation into its therapeutic potential. The introduction of the octyl group may influence its potency and spectrum of activity, making it a worthwhile candidate for screening in antimicrobial and anticancer assays.

References

- 1. benchchem.com [benchchem.com]

- 2. Antifungal effect of 4-arylthiosemicarbazides against Candida species. Search for molecular basis of antifungal activity of thiosemicarbazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. archives.ijper.org [archives.ijper.org]

- 6. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor Activity and Physicochemical Properties of New Thiosemicarbazide Derivative and Its Co(II), Ni(II), Cu(II), Zn(II) and Cd(II) Complexes [mdpi.com]

- 9. Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to 4-Octyl-3-Thiosemicarbazide Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazides and their corresponding thiosemicarbazone derivatives represent a versatile and privileged scaffold in medicinal chemistry. These compounds, characterized by the core -NH-CS-NH-NH- structure, have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[1][2] The biological efficacy of these molecules is often attributed to their potent metal-chelating capabilities via the nitrogen and sulfur donor atoms, which can disrupt the function of essential metalloenzymes within pathogens or cancer cells.[3][4]

A key area of chemical modification for modulating biological activity is the substitution at the N4 position. The introduction of an alkyl chain, such as an n-octyl group, at this position significantly increases the lipophilicity of the molecule. This alteration can enhance membrane permeability, improve interaction with hydrophobic pockets of target enzymes, and ultimately influence the compound's pharmacokinetic and pharmacodynamic profile.

While literature focusing specifically on 4-octyl-3-thiosemicarbazide is limited, this technical guide consolidates information on its long-chain 4-alkyl analogues to provide a comprehensive overview of the synthesis, biological activities, and experimental evaluation pertinent to this class of compounds. The data and protocols presented herein are foundational for the research and development of novel therapeutics based on this chemical framework.

Synthesis of 4-Alkyl-3-Thiosemicarbazide Derivatives

The synthesis of 4-alkyl-3-thiosemicarbazides is a robust and generally high-yielding process. The most common pathway involves the nucleophilic addition of a hydrazine derivative to an alkyl isothiocyanate. The resulting thiosemicarbazide can then be readily condensed with a variety of aldehydes or ketones to form the corresponding thiosemicarbazone derivatives, which are often the more biologically active analogues.[5][6]

Experimental Protocol: General Synthesis

A generalized protocol for the synthesis of a 4-alkyl-1-aroyl/acyl-thiosemicarbazide and its subsequent conversion to a thiosemicarbazone is as follows.[5][7][8]

-

Synthesis of Acid Hydrazide (Intermediate): An appropriate aromatic or aliphatic ester (1.0 eq) is refluxed with hydrazine hydrate (1.5-2.0 eq) in a suitable solvent such as ethanol or methanol for 4-8 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

-

Synthesis of 4-Alkyl-1-Aroyl/Acyl-thiosemicarbazide: The synthesized acid hydrazide (1.0 eq) is dissolved in a minimal amount of hot ethanol. To this solution, an equimolar amount of the desired alkyl isothiocyanate (e.g., octyl isothiocyanate) (1.0 eq) is added. The mixture is refluxed for 2-4 hours. The resulting precipitate is filtered while hot, washed with ethanol, and recrystallized to yield the pure thiosemicarbazide derivative.

-

Synthesis of Thiosemicarbazone Analogue: The 4-alkyl-thiosemicarbazide (1.0 eq) is dissolved in ethanol, often with a few drops of a catalyst like glacial acetic acid or concentrated HCl. An equimolar amount of the selected aldehyde or ketone is added to the solution.[7] The mixture is refluxed for 2-6 hours until a precipitate forms. The product is then filtered, washed with cold ethanol, and dried to yield the final thiosemicarbazone.

Biological Activities and Quantitative Data

Long-chain 4-alkyl-thiosemicarbazide analogues exhibit a range of biological activities, with their potency often linked to the length of the alkyl chain. The octyl group provides a high degree of lipophilicity, which can be advantageous for penetrating microbial cell walls or cancer cell membranes.

Antimicrobial Activity

Thiosemicarbazides and their derivatives are known to possess significant antibacterial and antifungal properties.[2][9][10] The mechanism is often attributed to the inhibition of key enzymes or the disruption of cellular processes through metal chelation. Data for representative 4-N-substituted thiosemicarbazide derivatives are summarized below.

Table 1: Antimicrobial Activity of 4-N-Substituted Thiosemicarbazide Analogues

| Compound ID | N4-Substituent | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| SA11 | 3-Trifluoromethylphenyl | M. luteus ATCC 10240 | 3.9 | [10] |

| SA12 | 4-Trifluoromethylphenyl | M. luteus ATCC 10240 | 3.9 | [10] |

| 3a | 3-Chlorophenyl | S. aureus ATCC 25923 | 1.95 | [11] |

| 3a | 3-Chlorophenyl | S. epidermidis ATCC 12228 | 1.95 | [11] |

| 3e | 3-Fluorophenyl | B. cereus ATCC 10876 | 7.81 | [11] |

| 3g | N,N-bis(4-chlorophenyl) | S. aureus | 62.5 | [2] |

| 3g | N,N-bis(4-chlorophenyl) | B. subtilis | 62.5 |[2] |

Note: Data for direct 4-octyl analogues is sparse in the reviewed literature; the table presents data for other N4-substituted analogues to demonstrate the scaffold's potential.

Anticancer Activity

The anticancer potential of thiosemicarbazones is well-documented, with some derivatives showing potent activity against various cancer cell lines.[1][12] The mechanism often involves the inhibition of ribonucleotide reductase or topoisomerase II, leading to cell cycle arrest and apoptosis.[3] The coordination of these ligands with metal ions like copper can enhance their cytotoxic effects.[3]

Table 2: Anticancer Activity of Thiosemicarbazide/Thiosemicarbazone Analogues

| Compound ID | Core Structure | Cell Line | IC50 | Reference |

|---|---|---|---|---|

| 28 | Dinuclear Cu(II) Complex | A549 (Lung) | 0.507 ± 0.021 µM | [3] |

| 28 | Dinuclear Cu(II) Complex | NCI-H460 (Lung) | 0.235 ± 0.010 µM | [3] |

| 3m | Thiosemicarbazone | C6 (Glioma) | 9.08 µg/mL | [13][14] |

| 3m | Thiosemicarbazone | MCF7 (Breast) | 9.08 µg/mL | [13][14] |

| 5a | Thiosemicarbazide | B16F10 (Melanoma) | 0.7 µg/mL | [15] |

| 5e | Thiosemicarbazide | B16F10 (Melanoma) | 0.9 µg/mL | [15] |

| Ligand L | Thiosemicarbazide | A549 (Lung) | 589 ± 18 µM |

| [Cd(L)Cl₂(H₂O)] | Cadmium Complex | A549 (Lung) | 410 ± 31 µM | |

Key Experimental Protocols

Reproducible and standardized protocols are critical for the evaluation of novel chemical entities. The following sections detail common methodologies for assessing the biological activity of 4-octyl-3-thiosemicarbazide analogues.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[16][17]

References

- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization, antibacterial activity of thiosemicarbazones derivatives and their computational approaches: Quantum calculation, molecular docking, molecular dynamic, ADMET, QSAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. juniv.edu [juniv.edu]

- 8. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. archives.ijper.org [archives.ijper.org]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Alkyl-3-Thiosemicarbazides: A Comprehensive Technical Review for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Alkyl-3-thiosemicarbazides are a class of organic compounds characterized by a thiosemicarbazide scaffold with an alkyl substitution at the N4 position. This core structure has garnered significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of nitrogen and sulfur atoms allows these molecules to act as effective chelating agents for various metal ions, a feature often linked to their mechanism of action. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 4-alkyl-3-thiosemicarbazides and their derivatives, with a focus on quantitative data, experimental protocols, and the visualization of their proposed mechanisms of action.

Synthesis of 4-Alkyl-3-Thiosemicarbazides

The synthesis of 4-alkyl-3-thiosemicarbazides is typically achieved through several established synthetic routes. The most common method involves the reaction of an appropriate alkyl isothiocyanate with hydrazine hydrate.

A general synthetic workflow is depicted below:

Caption: General synthesis of 4-alkyl-3-thiosemicarbazides.

An alternative route involves the reaction of methylamine, carbon disulphide, and a trialkylamine to form a methyldithiocarbamate quaternary ammonium salt, which is then reacted with hydrazine.

Biological Activities and Quantitative Data

4-Alkyl-3-thiosemicarbazides and their derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

The anticancer activity of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-(4-Chlorophenyl)-1-(diphenylacetyl)thiosemicarbazide | L929 | Non-cytotoxic at active concentrations | [1] |

| Copper derivatives of hybrid thiosemicarbazone-alkylthiocarbamate | A549 (lung adenocarcinoma) | < 0.1 | [2] |

| 4-chlorobenzoyl carbamothioyl methane hydrazonate | B16F10 (melanoma) | 0.7 µg/mL | [3] |

| 4-bromobenzoyl carbamothioyl methane hydrazonate | B16F10 (melanoma) | 0.9 µg/mL | [3] |

Antimicrobial Activity

The antimicrobial potential is typically assessed by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(4-Chlorophenyl)-1-diphenylacetylthiosemicarbazide | Gram-positive bacteria | 3.91-15.63 | [1] |

| Thiosemicarbazide with 3-trifluoromethylphenyl substituent | M. luteus ATCC 10240 | 3.9 | [4] |

| Thiosemicarbazide with 3-trifluoromethylphenyl substituent | Gram-positive strains | 3.9 - 250 | [4] |

| Thiosemicarbazone complexes with Ag | E. coli, S. aureus | 0.018 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the literature.

General Synthesis of 4-Aryl/Alkyl-1-(diphenylacetyl)thiosemicarbazides[1]

-

Preparation of Diphenylacetylhydrazide: A mixture of ethyl diphenylacetate and hydrazine hydrate in ethanol is refluxed for several hours. The resulting precipitate is filtered, dried, and recrystallized.

-

Synthesis of Thiosemicarbazides: Diphenylacetylhydrazide is dissolved in ethanol, and the appropriate isothiocyanate is added. The mixture is refluxed, and upon cooling, the product crystallizes. The solid is then filtered, washed with ethanol, and dried.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)[4]

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate medium, and a suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Microdilution Assay: The synthesized compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial suspension is added to each well. The plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity[3]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized compounds and incubated for a specified period (e.g., 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of IC50: The IC50 value is calculated from the dose-response curve of cell viability versus compound concentration.

Mechanism of Action and Signaling Pathways

The biological activity of 4-alkyl-3-thiosemicarbazides is often attributed to their ability to interfere with critical cellular processes. While the exact signaling pathways are not always fully elucidated for each specific compound, general mechanisms have been proposed for the broader class of thiosemicarbazones.

Inhibition of Ribonucleotide Reductase

One of the most well-documented mechanisms of action for the anticancer activity of thiosemicarbazones is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By chelating the iron cofactor in the R2 subunit of RNR, thiosemicarbazones inactivate the enzyme, leading to the depletion of the dNTP pool and subsequent cell cycle arrest and apoptosis.

Caption: Proposed mechanism of RNR inhibition by thiosemicarbazones.

Inhibition of Topoisomerases

Some thiosemicarbazide derivatives have been shown to target topoisomerases, enzymes that are essential for managing the topology of DNA during replication, transcription, and repair. By inhibiting topoisomerase IIα, these compounds can lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis.

Caption: Proposed mechanism of Topoisomerase IIα inhibition.

Structure-Activity Relationship (SAR)

The biological activity of 4-alkyl-3-thiosemicarbazides is significantly influenced by the nature of the substituents on the thiosemicarbazide core.

-

N4-Substitution: The alkyl group at the N4 position plays a crucial role in determining the lipophilicity and steric properties of the molecule, which in turn affects its ability to cross cell membranes and interact with its target.

-

Aromatic vs. Aliphatic Substituents: While this review focuses on 4-alkyl derivatives, it is noteworthy that 4-aryl derivatives have been extensively studied. The electronic properties of the aryl ring (electron-donating or electron-withdrawing groups) can significantly modulate the biological activity. For instance, electron-withdrawing groups on the phenyl ring have been associated with enhanced anticancer activity.[3]

-

Formation of Thiosemicarbazones: Condensation of the N1-amino group with an aldehyde or ketone to form a thiosemicarbazone is a common derivatization strategy that often leads to a significant increase in biological activity. The nature of the aldehyde or ketone used for this condensation provides another point of structural diversity for optimizing activity.

Conclusion

4-Alkyl-3-thiosemicarbazides represent a promising scaffold for the development of novel therapeutic agents. Their straightforward synthesis, coupled with a wide range of biological activities, makes them attractive candidates for further investigation. The quantitative data presented in this review highlight their potential as potent anticancer and antimicrobial agents. The elucidation of their mechanisms of action, primarily through the inhibition of key enzymes like ribonucleotide reductase and topoisomerases, provides a rational basis for their further development. Future research should focus on expanding the library of 4-alkyl derivatives, conducting comprehensive structure-activity relationship studies, and further investigating their detailed molecular mechanisms to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Activity of Hybrid Thiosemicarbazone-Alkylthiocarbamate Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

In-Depth Technical Guide: 4-Octyl-3-thiosemicarbazide (CAS Number: 13207-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential biological activities of 4-Octyl-3-thiosemicarbazide, a molecule of interest in the field of medicinal chemistry.

Core Properties

4-Octyl-3-thiosemicarbazide, also known as N-Octylhydrazinecarbothioamide, is an organic compound belonging to the thiosemicarbazide class. These compounds are characterized by a thiourea group linked to a hydrazine moiety. The presence of a long alkyl chain, in this case, an octyl group, imparts specific physicochemical properties that can influence its biological interactions.

Table 1: Physicochemical Properties of 4-Octyl-3-thiosemicarbazide

| Property | Value | Source |

| CAS Number | 13207-36-8 | - |

| Molecular Formula | C₉H₂₁N₃S | [1] |

| Molecular Weight | 203.35 g/mol | [1] |

| Melting Point | 47 °C | [1] |

Synthesis

Experimental Protocol: General Synthesis of 4-Alkyl-3-thiosemicarbazides

This protocol is adapted from established methods for the synthesis of similar N-substituted thiosemicarbazides.[2][3]

Materials:

-

Octyl isothiocyanate

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolve octyl isothiocyanate in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add an equimolar amount of hydrazine hydrate to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, 4-Octyl-3-thiosemicarbazide, is expected to precipitate out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Diagram 1: General Synthesis of 4-Octyl-3-thiosemicarbazide

Caption: Reaction scheme for the synthesis of 4-Octyl-3-thiosemicarbazide.

Spectroscopic Data

Specific spectroscopic data for 4-Octyl-3-thiosemicarbazide is not widely available. However, based on the known spectra of related thiosemicarbazide derivatives, the following characteristic signals can be anticipated.[4][5][6][7][8][9][10][11][12]

Table 2: Predicted Spectroscopic Data for 4-Octyl-3-thiosemicarbazide

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the protons of the octyl chain (triplet for the terminal methyl group, multiplets for the methylene groups), and signals for the N-H protons of the thiosemicarbazide moiety. |

| ¹³C NMR | Resonances for the eight carbon atoms of the octyl chain and a characteristic downfield signal for the C=S carbon.[7][8] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching of the alkyl chain, and the C=S stretching vibration.[5][6][11][12] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (203.35 m/z). |

Safety and Handling

4-Octyl-3-thiosemicarbazide should be handled with care in a laboratory setting. The available safety data indicates that it is a potential irritant.

Table 3: Hazard Information for 4-Octyl-3-thiosemicarbazide

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Work in a well-ventilated area or under a chemical fume hood.

-

Avoid inhalation of dust or fumes.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been published for 4-Octyl-3-thiosemicarbazide, the broader class of thiosemicarbazide derivatives is known to exhibit a wide range of biological activities.[13][14][15][16] These activities are often attributed to the ability of the thiosemicarbazide moiety to chelate metal ions, which are essential for the function of various enzymes in pathogens and cancer cells.[17]

Potential Areas of Investigation:

-

Antimicrobial Activity: Thiosemicarbazides have shown promise as antibacterial and antifungal agents.[18][19][20][21][22] The octyl chain of 4-Octyl-3-thiosemicarbazide may enhance its ability to penetrate microbial cell membranes, potentially leading to increased efficacy.

-

Anticancer Activity: Many thiosemicarbazone derivatives (formed by the condensation of thiosemicarbazides with aldehydes or ketones) are potent anticancer agents.[17] Their mechanism of action often involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[13] It is plausible that 4-Octyl-3-thiosemicarbazide could serve as a precursor for such anticancer compounds.

-

Enzyme Inhibition: The chelation properties of the thiosemicarbazide group suggest that 4-Octyl-3-thiosemicarbazide could act as an inhibitor of metalloenzymes involved in various disease pathways. For instance, some thiosemicarbazide derivatives have been investigated as tyrosinase inhibitors.[11]

Diagram 2: Potential Mechanism of Action of Thiosemicarbazide Derivatives

Caption: Proposed mechanism involving metal chelation by thiosemicarbazides.

Experimental Protocol: Preliminary Antimicrobial Screening (Broth Microdilution Assay)

This protocol outlines a standard method for assessing the minimum inhibitory concentration (MIC) of a compound against bacteria.

Materials:

-

4-Octyl-3-thiosemicarbazide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of 4-Octyl-3-thiosemicarbazide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.

-

Inoculate each well with a standardized suspension of the test bacteria.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth or by measuring the optical density at 600 nm.[16]

Conclusion